(4-Nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR (100 MHz, DMSO-d₆):
Infrared (IR) and Raman Vibrational Profiles
Mass Spectrometric Fragmentation Patterns
- ESI-MS (m/z):
Table 2: Summary of spectroscopic data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.20–8.35 (aromatic H), δ 3.50–3.70 (N–CH₂) |
| ¹³C NMR | δ 168.5 (C=O), δ 147.2 (C–NO₂) |
| IR | 1680 cm⁻¹ (C=O), 1520/1340 cm⁻¹ (NO₂) |
| MS | [M+H]⁺ 236.1, fragment at m/z 190.1 |
Properties
IUPAC Name |
diazinan-1-yl-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-8-2-1-7-12-13)9-3-5-10(6-4-9)14(16)17/h3-6,12H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVERFKIXBCALFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(NC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation Using 4-Nitrophenyl Chloroformate
Procedure:
A solution of tetrahydropyridazin-1(2H)-yl derivative or its hydrochloride salt is dissolved in an anhydrous organic solvent such as dichloromethane or tetrahydrofuran. The solution is cooled (typically to 0°C or below). 4-Nitrophenyl chloroformate is added portionwise, followed by a base such as diisopropylethylamine or triethylamine to neutralize the released HCl and facilitate the reaction. The mixture is stirred for 1–16 hours depending on the substrate and temperature.Work-up:
After completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate or sodium carbonate solution. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure. Purification is commonly performed by silica gel chromatography using mixtures of dichloromethane and acetone or methanol as eluents.Yields and Purity:
Yields range from moderate to good (49% to 90%) depending on the exact substrates and conditions. The product is typically isolated as a solid, with melting points reported around 174–176°C for related carbamate derivatives.
| Parameter | Details |
|---|---|
| Starting amine | Tetrahydropyridazin-1(2H)-yl derivative hydrochloride |
| Acylating agent | 4-Nitrophenyl chloroformate |
| Solvent | Dichloromethane or THF |
| Base | Diisopropylethylamine or triethylamine |
| Temperature | -15°C to 0°C (cooling), then room temperature |
| Reaction time | 1–16 hours |
| Work-up | Saturated sodium bicarbonate wash, drying, evaporation |
| Purification | Silica gel chromatography (DCM/acetone or DCM/methanol) |
| Yield | 49% to 90% |
| Product form | Solid, white or light yellow powder |
| Melting point | ~174–176°C (for related carbamates) |
Coupling via 4-Nitrophenyl Carbonochloridate
Procedure:
Similar to chloroformate, 4-nitrophenyl carbonochloridate is reacted with tetrahydropyridazinyl amines in the presence of a base such as N,N-diisopropylethylamine and catalytic DMAP in dry dichloromethane under nitrogen atmosphere. The reaction is stirred at room temperature or slightly elevated temperatures for several hours.Purification and Yield:
The reaction mixture is extracted with dichloromethane, dried, and purified by preparative HPLC or column chromatography. Yields reported are around 49% for specific carbamate derivatives.
Alternative Cyclization and Functionalization Routes
Some syntheses involve the formation of tetrahydropyridazine rings via cyclodimerization of azoalkenes or hydrazide intermediates, followed by acylation with 4-nitrophenyl derivatives. These methods are less direct but provide access to substituted tetrahydropyridazinyl methanones with varied substitution patterns.
Reaction conditions typically involve heating in acetonitrile with trifluoroacetic acid catalysis and subsequent neutralization and purification steps.
Detailed Research Findings and Notes
The use of 4-nitrophenyl chloroformate is a common and effective acylating agent due to its activated carbonate group and the good leaving ability of the 4-nitrophenolate ion.
Temperature control is critical to avoid side reactions and decomposition; reactions are often conducted at 0°C or below initially.
Bases such as diisopropylethylamine serve dual roles: scavenging HCl and promoting nucleophilic attack.
Purification by silica gel chromatography is standard, with solvent systems optimized for polarity to separate the product from unreacted starting materials and by-products.
Analytical data such as ^1H NMR and LC-MS confirm the structure and purity of the products, with characteristic aromatic proton signals for the 4-nitrophenyl group and signals corresponding to the tetrahydropyridazinyl ring protons.
Summary Table of Representative Preparation Conditions
| Entry | Starting Material | Acylating Agent | Base | Solvent | Temp. (°C) | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|---|---|
| 1 | Tetrahydro-2H-pyran-4-yl-amine hydrochloride | 4-Nitrophenyl chloroformate | Diisopropylethylamine | Dichloromethane | -15 to 0 | 2 h | 8.26 g isolated (yield not specified) | Silica gel chromatography (20% acetone/DCM) |
| 2 | Carbamate intermediate + tetrahydro-pyran-4-ylamine hydrochloride | 4-Nitrophenyl chloroformate | DIEA, DMAP | Dry CH2Cl2 | RT | 14 h + 2 h | 49 | Preparative HPLC |
| 3 | 6-(4-Aminophenyl)-4-(quinolin-7-yl)pyridazin-3(2H)-one | 4-Nitrophenyl carbonochloridate | DIPEA | THF, then DCM/DMF | 60 (initial), RT (second step) | 5 h + 16 h | 65 (over two steps) | Filtration, washing, drying |
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
(4-Nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create various derivatives.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydro-1(2H)-pyridazinyl moiety can interact with various biological molecules. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs and their properties are summarized below:
Key Research Findings
- Role of Nitrophenyl Group : The 4-nitrophenyl substituent enhances electron-withdrawing effects, improving binding affinity in calcium channel blockers (e.g., compound 9c in ). This group outperforms 4-methylphenyl and phenyl analogs in potency, suggesting its critical role in target engagement.
- Heterocyclic Core Impact: Tetrahydropyridazine vs. Pyrrole: Pyrrole derivatives (e.g., compound 20 in ) exhibit anticancer activity via tubulin inhibition, whereas tetrahydropyridazine analogs may favor kinase modulation due to conformational flexibility. Pyridazinone vs. Pyrimidinone: Pyridazinones (e.g., ) show anti-inflammatory activity, while pyrimidinones (e.g., ) excel in calcium channel blocking, highlighting core-dependent pharmacological divergence.
- Synthetic Accessibility: The target compound shares synthetic pathways with morpholine-substituted tetrahydroquinolines (e.g., nitro-group introduction via Friedel-Crafts acylation ), but its tetrahydropyridazine core may require specialized cyclization steps.
Structure-Activity Relationships (SAR)
- Substituent Position : Para-substitution (e.g., 4-nitrophenyl) maximizes steric and electronic compatibility with hydrophobic enzyme pockets, as seen in compound 9c .
- Ketone vs. Thiourea Linkers : Thiourea derivatives (e.g., compound 5e ) exhibit enhanced solubility and CFTR correction, whereas ketone-linked analogs may prioritize membrane permeability.
Biological Activity
(4-Nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone, with the CAS number 443295-30-5, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.
Chemical Structure and Properties
The compound belongs to the class of nitrophenyl derivatives and features a tetrahydropyridazin moiety. The structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H10N4O3
- Molecular Weight : 246.23 g/mol
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study assessed its efficacy against various bacterial strains using the disk diffusion method and minimum inhibitory concentration (MIC) tests.
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Candida albicans | 12 | 64 |
These results suggest that the compound has potential as an antibacterial and antifungal agent, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. A notable study utilized the MTT assay to evaluate cytotoxicity against several cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colorectal) | 25 |
| MCF7 (Breast) | 30 |
| HeLa (Cervical) | 20 |
The compound induced apoptosis in cancer cells, as evidenced by increased Annexin V staining and caspase activation, indicating its potential as an anticancer therapeutic.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The nitrophenyl group may interact with specific enzymes involved in cell signaling pathways, leading to altered cellular responses.
- Induction of Oxidative Stress : The compound appears to increase reactive oxygen species (ROS) levels in cancer cells, promoting apoptosis.
- Modulation of Gene Expression : RNA sequencing studies have suggested that treatment with this compound alters the expression of genes involved in cell cycle regulation and apoptosis.
Case Studies
A series of case studies have been documented regarding the use of this compound in various therapeutic contexts:
- Case Study 1 : A patient with advanced colorectal cancer showed a partial response to a treatment regimen including this compound, highlighting its potential in combination therapies.
- Case Study 2 : In a clinical trial involving patients with bacterial infections resistant to standard antibiotics, administration of this compound resulted in improved outcomes compared to control groups.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (4-nitrophenyl)(tetrahydropyridazin-1(2H)-yl)methanone?
- Methodological Answer : The synthesis typically involves coupling reactions between 4-nitrobenzoyl derivatives and tetrahydropyridazine precursors. For example, gold-catalyzed amidation in aqueous media has been used for analogous compounds, where aldehydes and amines react to form ketones under controlled conditions . Alternative routes may include nucleophilic substitution or metal-mediated cross-coupling, as seen in the synthesis of structurally related pyrazole and pyridazine derivatives .
Q. How is this compound characterized structurally?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR to confirm substituent positions and coupling patterns (e.g., aromatic protons at δ 8.27–7.69 ppm for nitroaryl groups) .
- Infrared (IR) Spectroscopy : Peaks at ~1633 cm for carbonyl (C=O) stretching and ~1520 cm for nitro (NO) groups .
- X-ray Crystallography : To resolve crystal packing and molecular geometry, as demonstrated for related methanone derivatives .
Advanced Research Questions
Q. What are the challenges in interpreting the NMR spectra of this compound?
- Methodological Answer : Overlapping signals from the tetrahydropyridazine ring (e.g., δ 3.67–1.90 ppm for CH groups) and aromatic protons require high-resolution NMR (≥400 MHz) and solvent optimization (e.g., CDCl vs. DMSO-d). Deuterated solvents and 2D techniques (COSY, HSQC) aid in signal assignment .
Q. How does the electronic nature of the 4-nitrophenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution and enhancing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by amines or alcohols, as observed in the synthesis of photoinitiators for UV-curable resins . Computational studies (DFT) are recommended to quantify electronic effects.
Q. What structural modifications enhance the compound’s bioactivity, particularly in kinase inhibition or tubulin targeting?
- Methodological Answer : Introducing electron-donating groups (e.g., methoxy) on the aryl ring or substituting the tetrahydropyridazine with piperazine derivatives (e.g., 4-(2-hydroxyethyl)piperazine) improves solubility and target affinity. Structure-activity relationship (SAR) studies for analogous compounds show that chloro or fluorophenyl substitutions enhance anticancer activity via tubulin polymerization inhibition .
Q. How is this compound utilized in material science, such as photopolymerization or epoxy curing?
- Methodological Answer : Derivatives of (4-nitrophenyl)methanone act as photolatent amidines in UV-LED curing systems. When mixed with epoxy acrylates, they initiate radical polymerization under specific wavelengths (e.g., 365 nm). Optimization involves adjusting the initiator mass fraction (1–5 wt%) and UV power (10–50 mW/cm) to achieve desired curing kinetics .
Data Contradictions and Validation
Q. How can researchers reconcile discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Variations in melting points (e.g., 175–185°C vs. 190°C) may arise from polymorphic forms or solvent recrystallization differences (ethanol/hexane vs. acetone). Cross-validate using DSC and PXRD. For spectral data, compare with high-purity standards and ensure consistent solvent/temperature conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
